1-(2-Chloropropanoyl)-N-(1-ethylpiperidin-4-yl)-N-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide
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Overview
Description
1-(2-Chloropropanoyl)-N-(1-ethylpiperidin-4-yl)-N-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways due to its complex arrangement of functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropropanoyl)-N-(1-ethylpiperidin-4-yl)-N-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide likely involves multiple steps, including the formation of the indole core, the introduction of the piperidine ring, and the attachment of the chloropropanoyl group. Typical reaction conditions might include:
Formation of the indole core: This could involve cyclization reactions using starting materials such as aniline derivatives and ketones.
Introduction of the piperidine ring: This step might involve nucleophilic substitution reactions or reductive amination.
Attachment of the chloropropanoyl group: This could be achieved through acylation reactions using chloropropanoyl chloride and appropriate base catalysts.
Industrial Production Methods
Industrial production methods would likely optimize these synthetic routes for scalability, yield, and cost-effectiveness. This might involve continuous flow chemistry, use of automated reactors, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropropanoyl)-N-(1-ethylpiperidin-4-yl)-N-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Leading to reduced forms of the compound.
Substitution: Particularly nucleophilic substitution reactions at the chloropropanoyl group.
Hydrolysis: Breaking down the compound into smaller fragments.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary depending on the desired transformation but could include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs.
Scientific Research Applications
1-(2-Chloropropanoyl)-N-(1-ethylpiperidin-4-yl)-N-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide could have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Pharmacology: Studying its effects on biological systems, including its pharmacokinetics and pharmacodynamics.
Materials Science: Exploring its properties as a building block for advanced materials or polymers.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 1-(2-Chloropropanoyl)-N-(1-ethylpiperidin-4-yl)-N-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide would depend on its specific molecular targets. Potential pathways might include:
Binding to receptors: Interacting with specific receptors in the body, leading to downstream signaling effects.
Enzyme inhibition: Inhibiting key enzymes involved in metabolic pathways.
Modulation of ion channels: Affecting the function of ion channels, which could influence cellular excitability and signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other indole derivatives, piperidine-containing molecules, and chloropropanoyl-substituted compounds. Examples could be:
1-(2-Chloropropanoyl)-N-methylindole: A simpler analog with similar functional groups.
N-Ethylpiperidine derivatives: Compounds with the piperidine ring and various substituents.
Other indole-based carboxamides: Molecules with the indole core and different acyl groups.
Uniqueness
The uniqueness of 1-(2-Chloropropanoyl)-N-(1-ethylpiperidin-4-yl)-N-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide lies in its specific combination of functional groups, which could confer unique biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(2-chloropropanoyl)-N-(1-ethylpiperidin-4-yl)-N-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34ClN3O2/c1-4-23-11-9-16(10-12-23)22(3)20(26)18-13-15-7-5-6-8-17(15)24(18)19(25)14(2)21/h14-18H,4-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRRFTPNKWPIEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N(C)C(=O)C2CC3CCCCC3N2C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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